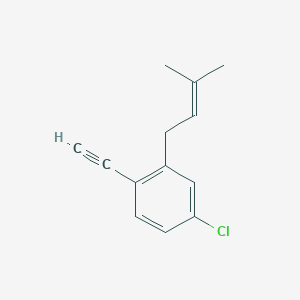
4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene is an organic compound with a complex structure that includes a chloro-substituted benzene ring, an ethynyl group, and a 3-methylbut-2-en-1-yl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Alkyne Formation: The addition of an ethynyl group to the benzene ring.
Side Chain Addition: The attachment of the 3-methylbut-2-en-1-yl side chain.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ethynyl group or other parts of the molecule.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups.
Applications De Recherche Scientifique
4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene involves its interaction with specific molecular targets. The ethynyl group and chloro substituent can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1-ethynylbenzene: Lacks the 3-methylbut-2-en-1-yl side chain.
1-Ethynyl-2-(3-methylbut-2-en-1-yl)benzene: Lacks the chloro substituent.
4-Chloro-2-(3-methylbut-2-en-1-yl)benzene: Lacks the ethynyl group.
Uniqueness
4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene is unique due to the combination of its chloro, ethynyl, and 3-methylbut-2-en-1-yl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
819871-68-6 |
|---|---|
Formule moléculaire |
C13H13Cl |
Poids moléculaire |
204.69 g/mol |
Nom IUPAC |
4-chloro-1-ethynyl-2-(3-methylbut-2-enyl)benzene |
InChI |
InChI=1S/C13H13Cl/c1-4-11-7-8-13(14)9-12(11)6-5-10(2)3/h1,5,7-9H,6H2,2-3H3 |
Clé InChI |
YQOUFKBEKZJYPS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C=CC(=C1)Cl)C#C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


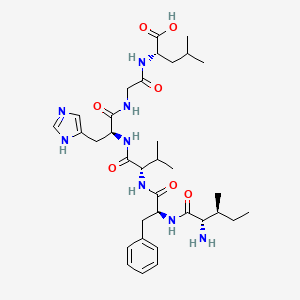
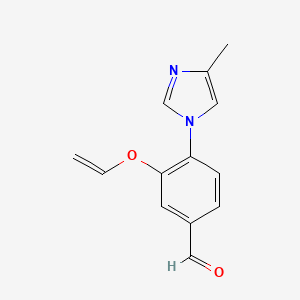
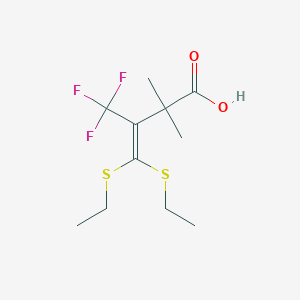
![3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]-](/img/structure/B12528513.png)
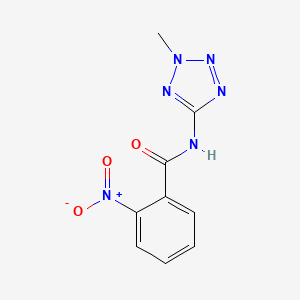
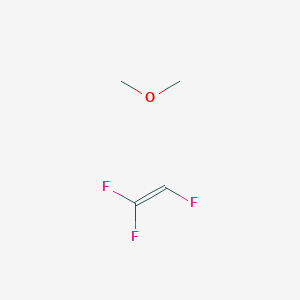
![Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]-](/img/structure/B12528529.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12528543.png)
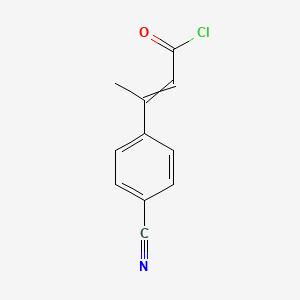
![Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate](/img/structure/B12528553.png)
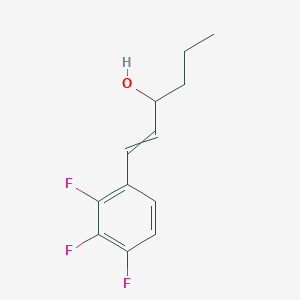
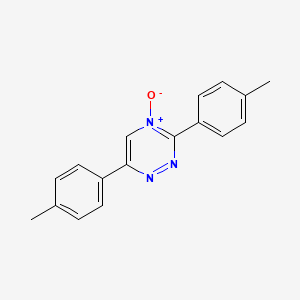
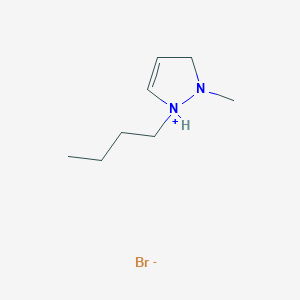
![N,N-Dibutyl[bis(dibutylamino)]methaniminium iodide](/img/structure/B12528581.png)
